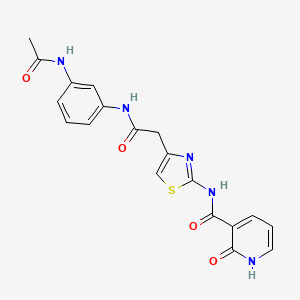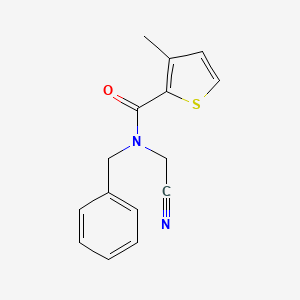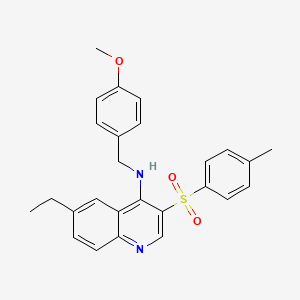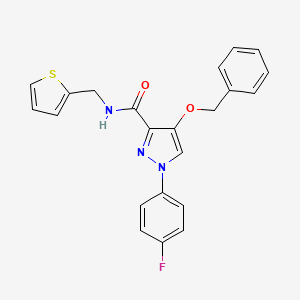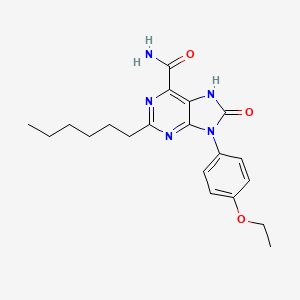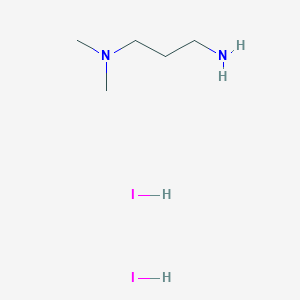
N',N'-Dimethylpropane-1,3-diamine;dihydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-Dimethylpropane-1,3-diamine, also known as N,N’-Dimethyl-1,3-propanediamine (DMPA), is a chemical crosslinking reagent . It is a crucial compound used extensively in the biomedicine industry. With its unique properties, it acts as a vital building block for producing pharmaceutical drugs effective in treating various diseases, including cancer, cardiovascular disorders, and neurological conditions . It is employed as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
Molecular Structure Analysis
The molecular formula of N’,N’-Dimethylpropane-1,3-diamine is C5H14N2 . The InChI key is UQUPIHHYKUEXQD-UHFFFAOYSA-N . The SMILES string is N©CCCNC .Physical And Chemical Properties Analysis
N’,N’-Dimethylpropane-1,3-diamine has a molar mass of 102.181 g·mol−1 . It has a density of 0.817 g/mL and a boiling point of 145 °C . It is a clear colorless liquid .Scientific Research Applications
Synthesis and Structural Analysis
A study by M. V. Megen et al. (2014) reported on the synthesis, structure, and thermal decomposition of a new iodine inclusion compound in the 2,2-dimethylpropane-1,3-diamine/HI/I2 system. This research highlights the complex's unique structural characteristics and its transformation under specific thermal conditions M. V. Megen, A. Jablonka, & G. Reiss, 2014.
Chemical Reactions and Mechanisms
Xiang Zhang, Sheng-jun Yao, and Yinlong Guo (2008) investigated intramolecular methyl migration in protonated N,N′-dimethylpropane-1,3-diamine. Their research provides insight into the reaction mechanisms and energy pathways of these compounds, contributing to a deeper understanding of their chemical behavior Xiang Zhang, Sheng-jun Yao, & Yinlong Guo, 2008.
Coordination Compounds and Applications
The study by C. Wang (2007) on catena-Poly[[[N,N-dimethylpropane-1,3-diamine]thiocyanatocopper(II)]-μ-thiocyanato] explores the coordination chemistry of copper with N,N-dimethylpropane-1,3-diamine and thiocyanate ligands. This research is significant for understanding the structural aspects and potential applications of such coordination polymers C. Wang, 2007.
Corrosion Studies
The corrosion of gold anode in a weakly basic aqueous solution of N,N-dimethylpropane-1,3-diamine was studied by M. Vedenyapina et al. (2021). This research provides valuable insights into the corrosion mechanisms and the formation of colloidal gold nanoparticles, offering potential applications in materials science and nanotechnology M. Vedenyapina, V. Kuznetsov, S. A. Kulaishin, N. Makhova, & M. M. Kazakova, 2021.
Molecular Interactions and Atmospheric Chemistry
Research by J. Elm et al. (2016) on the strong hydrogen-bonded molecular interactions between atmospheric diamines and sulfuric acid sheds light on the potential role of diamines in atmospheric processes, including particle formation and growth. This study is crucial for understanding atmospheric chemistry and the impact of diamines on air quality and climate J. Elm, C. Jen, T. Kurtén, & H. Vehkamäki, 2016.
Safety and Hazards
properties
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2HI/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSPYRKVMAEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-Dimethylpropane-1,3-diamine;dihydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

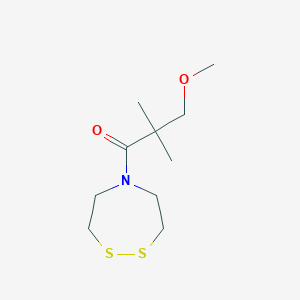
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)
![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)
![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2799220.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2799222.png)
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)
